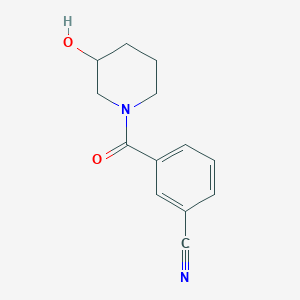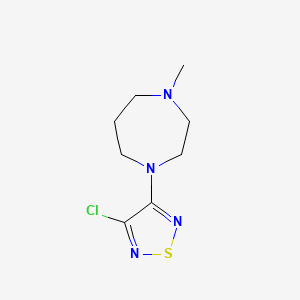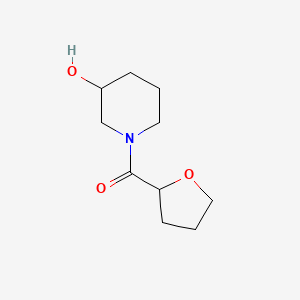
5-Cloro-3-metil-1H-indazol
Descripción general
Descripción
5-Chloro-3-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-3-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Antihipertensivas
“5-Cloro-3-metil-1H-indazol” ha sido estudiado por su posible uso en el tratamiento de la hipertensión. Los derivados de indazol pueden actuar como inhibidores selectivos de la fosfoinositido 3-quinasa δ, que participa en la regulación de la presión arterial .
Actividad Anticancerígena
Este compuesto ha mostrado promesa en la inhibición del crecimiento celular en varias líneas celulares cancerosas, incluyendo el colon y el melanoma. El compuesto “3-Amino-N-(4-bencilfenil)-5-cloro-1H-indazol-1-carboxamida” fue particularmente efectivo, con valores de GI50 en el rango micromolar bajo, lo que indica su potencial como agente quimioterapéutico .
Agentes Antiinflamatorios
Los derivados de indazol, incluyendo “this compound”, han sido sintetizados y evaluados por su potencial antiinflamatorio. Se ha encontrado que poseen alta actividad antiinflamatoria con un mínimo potencial ulcerogénico, lo que los hace adecuados para el tratamiento a largo plazo de enfermedades inflamatorias crónicas .
Propiedades Antidepresivas
El núcleo de indazol es una característica común en muchos compuestos con propiedades antidepresivas. La investigación sobre los derivados de indazol ha incluido el desarrollo de compuestos que pueden atravesar la barrera hematoencefálica y actuar sobre los objetivos del sistema nervioso central para aliviar los síntomas de la depresión .
Agentes Antibacterianos
Los compuestos de indazol se han utilizado como agentes antibacterianos debido a su capacidad para interferir con la síntesis de la pared celular bacteriana y la producción de proteínas. Esto hace que “this compound” sea un candidato para el desarrollo de nuevos antibióticos, especialmente frente a la creciente resistencia a los antibióticos .
Actividad Antiprotozoaria
El motivo estructural del indazol también está presente en compuestos con actividad antiprotozoaria. Estos compuestos pueden diseñarse para dirigirse a los parásitos protozoarios, ofreciendo un posible tratamiento para enfermedades como la malaria y la leishmaniasis .
Efectos Hipoglucémicos
Los derivados de indazol se han explorado por sus efectos hipoglucémicos, que podrían ser beneficiosos en el manejo de la diabetes. Al modular las vías de señalización de la insulina, estos compuestos podrían ayudar a controlar los niveles de glucosa en sangre .
Metodologías Sintéticas
Más allá de las aplicaciones medicinales directas, “this compound” también es significativo en química sintética. Se puede utilizar en el desarrollo de nuevas metodologías sintéticas, como reacciones catalizadas por metales de transición y reacciones de ciclación reductora, que son cruciales para la síntesis de moléculas orgánicas complejas .
Mecanismo De Acción
Target of Action
5-Chloro-3-methyl-1H-indazole is a type of indazole derivative . Indazole derivatives have been found to interact with various targets in the body, including tyrosine kinase , CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk . These targets play crucial roles in cell biology and are involved in various diseases, including cancer .
Mode of Action
Indazole derivatives are known to bind with high affinity to multiple receptors . This binding can lead to the inhibition, regulation, and/or modulation of the activity of the target proteins . For example, in the case of tyrosine kinase, the indazole derivative binds effectively with the hinge region of the kinase .
Biochemical Pathways
The biochemical pathways affected by 5-Chloro-3-methyl-1H-indazole are likely to be those associated with its targets. For instance, the inhibition of CHK1 and CHK2 kinases and h-sgk can impact the pathways involved in cell growth and proliferation . The exact downstream effects would depend on the specific target and the context within the cell.
Result of Action
The molecular and cellular effects of 5-Chloro-3-methyl-1H-indazole’s action would depend on its specific targets and the cells in which these targets are expressed. For example, if the compound inhibits a kinase involved in cell growth, it could potentially slow down or stop the growth of cells. This could be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Análisis Bioquímico
Biochemical Properties
5-Chloro-3-methyl-1H-indazole plays a crucial role in several biochemical reactions. It interacts with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor, reducing the production of pro-inflammatory mediators . Additionally, 5-Chloro-3-methyl-1H-indazole has been shown to bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory diseases and cancer.
Cellular Effects
The effects of 5-Chloro-3-methyl-1H-indazole on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and reduced cell survival . Furthermore, 5-Chloro-3-methyl-1H-indazole influences cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting energy production and biosynthetic processes .
Molecular Mechanism
At the molecular level, 5-Chloro-3-methyl-1H-indazole exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as COX-2, inhibiting their catalytic activity and reducing the synthesis of inflammatory mediators . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . The inhibition of specific kinases by 5-Chloro-3-methyl-1H-indazole also plays a role in its anticancer activity, as it disrupts cell signaling pathways essential for tumor growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-3-methyl-1H-indazole have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . It can undergo degradation when exposed to extreme pH or high temperatures . Long-term studies have shown that 5-Chloro-3-methyl-1H-indazole can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 5-Chloro-3-methyl-1H-indazole vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer activities without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization in the therapeutic application of 5-Chloro-3-methyl-1H-indazole to minimize adverse effects while maximizing its therapeutic potential .
Metabolic Pathways
5-Chloro-3-methyl-1H-indazole is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering the levels of key metabolites . The compound’s interaction with metabolic enzymes underscores its potential impact on cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, 5-Chloro-3-methyl-1H-indazole is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, specific transporters and binding proteins may facilitate its uptake and distribution within cells . The compound’s localization and accumulation in specific tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 5-Chloro-3-methyl-1H-indazole plays a critical role in its activity and function. This compound can localize to the nucleus, where it interacts with DNA and RNA, affecting gene expression and protein synthesis . It may also be found in the cytoplasm, where it interacts with enzymes and signaling proteins . Post-translational modifications and targeting signals can direct 5-Chloro-3-methyl-1H-indazole to specific cellular compartments, influencing its biological activity .
Propiedades
IUPAC Name |
5-chloro-3-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXGCJNTVZAVLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672029 | |
| Record name | 5-Chloro-3-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945265-09-8 | |
| Record name | 5-Chloro-3-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1486574.png)
![2-(4-aminopiperidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1486576.png)
![6-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1486577.png)
![[1-(2-Aminophenyl)piperidin-3-yl]methanol](/img/structure/B1486578.png)







